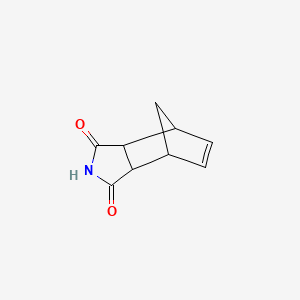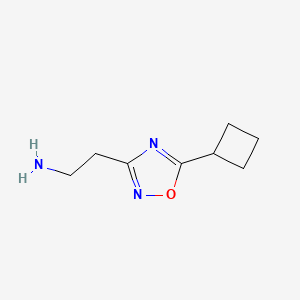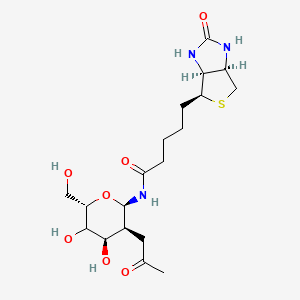![molecular formula C₁₈H₂₅N₃O₈S B1145931 S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione CAS No. 1309781-36-9](/img/structure/B1145931.png)
S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione: is a compound that belongs to the class of glutathione conjugates. It is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is known for its potential biological activities, including antioxidant and detoxification properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione typically involves the conjugation of 2-(4-hydroxyphenyl)ethanol with glutathione. The reaction is carried out under mild conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using glutathione S-transferase (GST) enzymes. These enzymes catalyze the conjugation of glutathione with various electrophilic compounds, including 2-(4-hydroxyphenyl)ethanol .
化学反应分析
Types of Reactions: S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: In chemistry, S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione is used as a model compound to study glutathione conjugation reactions and their mechanisms .
Biology: In biological research, this compound is used to investigate the role of glutathione conjugates in cellular detoxification processes. It is also studied for its potential antioxidant properties .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role in protecting cells from oxidative stress and its potential use in treating diseases related to oxidative damage .
Industry: In the industrial sector, this compound is used in the development of antioxidant formulations and as a component in various biochemical assays .
作用机制
The mechanism of action of S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione involves its ability to act as an antioxidant. It can neutralize reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage. The compound interacts with molecular targets such as enzymes involved in detoxification pathways, including glutathione S-transferases (GSTs) and other antioxidant enzymes .
相似化合物的比较
S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-cysteine: Another glutathione derivative with similar antioxidant properties.
S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glycine: A related compound with potential detoxification activities.
Uniqueness: S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione is unique due to its specific structure, which allows it to effectively conjugate with electrophilic compounds and neutralize free radicals. Its dual role as an antioxidant and a detoxifying agent makes it particularly valuable in both research and industrial applications .
属性
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O8S/c19-12(18(28)29)5-6-15(24)21-13(17(27)20-7-16(25)26)8-30-9-14(23)10-1-3-11(22)4-2-10/h1-4,12-14,22-23H,5-9,19H2,(H,20,27)(H,21,24)(H,25,26)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIRJMNUSAVFEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)
![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)
![1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-methoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1145870.png)

